Lower Residual Carbon Concentration in ALD Hf₀.₅Zr₀.₅O₂ Films Compared to TEMA Precursor
In a direct head-to-head ALD study using identical process conditions, Hf₀.₅Zr₀.₅O₂ films deposited using tetrakis(dimethylamino)silane (TDMA) exhibited lower residual carbon concentration than those deposited using tetrakis(ethylmethylamino)silane (TEMA) [1]. The reduced carbon incorporation is attributed to the less bulky methyl ligands on TDMA, which facilitate more complete ligand elimination during the surface reaction with the oxygen source.
| Evidence Dimension | Residual carbon concentration in ALD HZO film |
|---|---|
| Target Compound Data | Lower C concentration |
| Comparator Or Baseline | TEMA-HZO film: Higher C concentration |
| Quantified Difference | Lower (quantified as lower via XPS analysis) |
| Conditions | ALD of Hf₀.₅Zr₀.₅O₂; identical deposition conditions for both precursors |
Why This Matters
Lower carbon impurity levels correlate with reduced leakage current and improved electrical reliability in high-κ dielectric and ferroelectric memory devices, making TDMA preferable for applications sensitive to dielectric breakdown.
- [1] Kim, B. S.; Hyun, S. D.; Moon, T.; et al. A Comparative Study on the Ferroelectric Performances in Atomic Layer Deposited Hf₀.₅Zr₀.₅O₂ Thin Films Using Tetrakis(ethylmethylamino) and Tetrakis(dimethylamino) Precursors. Nanoscale Res. Lett. 2020, 15, 72. View Source
